Product packaging for 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one(Cat. No.:)

5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one

Cat. No.: B13088721
M. Wt: 149.15 g/mol
InChI Key: ODKCPGGZNZPWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Researchers are exploring its potential for targeting degenerative liver diseases and cancer. The core dihydropyrido[3,4-b]pyrazine structure has been identified as a key pharmacophore in the development of highly selective inhibitors for Mitogen-Activated Protein Kinase Kinase 4 (MKK4) . MKK4 is a promising target for regenerative therapies, as its inhibition has been shown to promote hepatocyte proliferation and protect against apoptosis in models of liver failure, offering a potential therapeutic strategy for conditions like nonalcoholic steatohepatitis (NASH) . Beyond MKK4, this scaffold serves as a versatile building block in designing molecules for other therapeutic areas. Related analogues have been investigated as hydroxamic acid-based inhibitors for Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding, a process relevant to skin diseases and cancer progression . The structural features of the dihydropyrido[3,4-b]pyrazine core make it a privileged structure for probing protein kinase function and developing novel targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a tool compound in biochemical assays to study kinase signaling pathways and their roles in disease pathophysiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13088721 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6,8-dihydro-5H-pyrido[3,4-b]pyrazin-7-one

InChI

InChI=1S/C7H7N3O/c11-7-3-5-6(4-10-7)9-2-1-8-5/h1-2H,3-4H2,(H,10,11)

InChI Key

ODKCPGGZNZPWDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN=C2CNC1=O

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One and Its Analogues

Classical Multi-Step Synthetic Routes

Traditional approaches to the synthesis of the 5,6-dihydropyrido[3,4-b]pyrazin-7(8H)-one core often involve a sequential construction of the fused ring system. These methods, while foundational, typically require multiple steps and purification of intermediates.

Condensation Reactions in Pyrido[3,4-B]pyrazinone Formation

A common strategy for the formation of the pyridopyrazinone scaffold involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound or its equivalent. nih.gov This approach is a cornerstone in the synthesis of various pyridopyrazine derivatives. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization or, in the case of the target compound, reduction.

For instance, the synthesis of related pyrido[3,4-b]pyrazines has been achieved through the condensation of pyridine-3,4-diamine with glyoxal (B1671930) derivatives in solvents like methanol (B129727) or ethanol (B145695), often requiring heating to drive the reaction to completion. thieme-connect.de A general representation of this condensation approach is the reaction between an ortho-diaminopyridine and an α-keto ester. The initial condensation occurs between one of the amino groups of the pyridine (B92270) and a carbonyl group of the α-keto ester, which is then followed by an intramolecular cyclization to form the pyrazinone ring.

A notable multi-step synthesis of a related 1,2-dihydropyrido[3,4-b]pyrazine system begins with the reaction of ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate with an α-aminoacetophenone oxime. nih.gov This initial reaction is a nucleophilic aromatic substitution, which can be considered a form of condensation, where the amino group of the acetophenone (B1666503) derivative displaces the chlorine atom on the pyridine ring. The resulting intermediate contains the necessary framework for subsequent cyclization.

Cyclization Strategies for the Dihydropyrazinone Ring System

The formation of the dihydropyrazinone ring is a critical step in the synthesis of this compound. This is typically achieved through an intramolecular cyclization of a suitably functionalized pyridine precursor.

One prominent strategy involves the reductive cyclization of a nitro-substituted pyridine intermediate. For example, in the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines, a precursor ketone is formed, which then undergoes catalytic hydrogenation. nih.gov The hydrogenation, often carried out using Raney nickel in a large volume of ethanol, serves to reduce the nitro group to an amino group. This newly formed amino group then undergoes spontaneous intramolecular condensation with the adjacent ketone functionality to form the dihydropyrazine (B8608421) ring. nih.gov

Another approach involves the intramolecular nucleophilic aromatic substitution to form the dihydropyrazinone ring. In the synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, a secondary amine precursor undergoes an intramolecular reaction to form the cyclic amide, which constitutes the dihydropyrazinone ring. nih.gov This cyclization is a key step in building the fused heterocyclic system.

The following table summarizes representative cyclization strategies for related dihydropyridopyrazinone systems.

Precursor TypeCyclization MethodCatalyst/ReagentProduct Core
Nitro-keto pyridineReductive CyclizationRaney Nickel, H₂1,2-Dihydropyrido[3,4-b]pyrazine
Amino-ester pyridineIntramolecular AmidationBase (e.g., K₂CO₃)1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a crucial consideration in the synthesis of substituted pyridopyrazinones, particularly when using unsymmetrical starting materials. The initial condensation reaction between a diaminopyridine and an unsymmetrical 1,2-dicarbonyl compound can potentially lead to two different regioisomers. The outcome is often governed by the relative reactivity of the two carbonyl groups and the two amino groups. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 1,3-dicarbonyl compounds, if the electrophilicity of the two carbonyl groups is significantly different, a high degree of regioselectivity can be achieved. mdpi.com This principle can be extended to the synthesis of pyridopyrazinones.

In the multi-step synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones, regioselectivity is controlled by the sequential nature of the reactions. nih.gov The initial substitution of a dichloro-nitropyridine with an amino acid ester derivative proceeds at a specific position due to the electronic properties of the pyridine ring, thus setting the stage for a defined cyclization.

Stereochemical control is relevant when a chiral center is present in the molecule. For analogues of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids, the stereochemistry at the alpha-carbon of the hydroxamic acid was found to be important for biological activity, indicating the significance of stereocontrol during synthesis. While the core structure of this compound itself is often achiral unless substituted, the introduction of substituents can create chiral centers, necessitating stereoselective synthetic methods.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a shift towards developing more efficient, sustainable, and scalable methods for the synthesis of heterocyclic compounds. These modern approaches often utilize catalysis and continuous processing technologies.

Catalytic Methods for Efficient Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. For the synthesis of pyridopyrazines, various catalysts have been employed. These include transition metals, Brønsted/Lewis acids, and heterogeneous catalysts like zeolites. researchgate.netbohrium.com For instance, the condensation of o-aryldiamines with 1,2-dicarbonyl compounds to form quinoxalines, a related heterocyclic system, can be efficiently catalyzed by Zeolite NaY at room temperature. researchgate.net Similarly, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.gov

Palladium(II)-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been developed for the synthesis of unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been utilized in the synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones to form a key carbon-nitrogen bond. nih.gov

The table below provides examples of catalytic systems used in the synthesis of pyrazine (B50134) and related heterocyclic compounds.

Reaction TypeCatalyst SystemSubstratesProduct Type
CondensationZeolite NaYo-Aryldiamines, 1,2-DicarbonylsQuinoxalines
Dehydrogenative CouplingManganese Pincer Complex2-Amino Alcohols2,5-Disubstituted Pyrazines
Cascade ReactionPalladium(II)Aminoacetonitriles, Arylboronic Acids2,6-Disubstituted Pyrazines
Buchwald-Hartwig AminationPalladium with Buchwald LigandsAryl Halides, AminesAryl Amines

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology in pharmaceutical and fine chemical synthesis. nih.govresearchgate.net It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.govresearchgate.net

While the application of flow chemistry specifically for the synthesis of this compound is not extensively documented, its use in the synthesis of other fused pyrazinones and related heterocycles demonstrates its potential. mdpi.com For example, flow chemistry has been successfully applied to the synthesis of fused pyrimidinones (B12756618) via retro-Diels-Alder reactions, where the precise control of temperature and residence time is crucial. researchgate.net The synthesis of pyrazoles from acetophenones has also been achieved in a two-stage flow process. galchimia.com

The multi-step syntheses of dihydropyridopyrazinone analogues, which often involve reactions that require heating and careful control of conditions, are well-suited for adaptation to a continuous flow setup. This could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process. The integration of in-line purification and analysis in a flow system could further streamline the production of these valuable heterocyclic compounds.

Green Chemistry Principles in Dihydropyridopyrazinone Synthesis

The application of green chemistry principles to the synthesis of dihydropyridopyrazinones aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and employing catalytic methods. While specific green synthesis protocols for this compound are not extensively documented, general strategies for related heterocyclic compounds can be adapted.

One-pot multicomponent reactions are a cornerstone of green synthesis, offering efficiency by combining several reaction steps into a single operation, thus reducing solvent usage and purification steps. For instance, the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which share a similar structural motif, has been achieved through catalyst-free, one-pot multicomponent reactions in subcritical ethanol, showcasing high yields and an easy workup procedure. researchgate.net Such an approach could potentially be adapted for the synthesis of the dihydropyrido[3,4-b]pyrazin-7(8H)-one core.

The use of environmentally benign catalysts is another key aspect. For example, melamine (B1676169) trisulfonic acid has been used as an effective and reusable catalyst for the solvent-free synthesis of 1,4-dihydropyridines. researchgate.net Furthermore, the "Grindstone Chemistry Technique," a solvent-free method, has been successfully employed for the synthesis of dihydropyrimidinones using catalysts like copper(II) chloride dihydrate and concentrated hydrochloric acid, resulting in high yields under mild conditions. researchgate.net These examples highlight the potential for developing more sustainable synthetic routes towards this compound and its analogues.

Table 1: Examples of Green Chemistry Approaches in Heterocyclic Synthesis

Heterocyclic CoreGreen Chemistry PrincipleCatalyst/SolventKey Advantages
1,4-DihydropyridinesMulticomponent reactionSubcritical Ethanol (catalyst-free)High yields, easy workup, reduced reaction time. researchgate.net
1,4-DihydropyridinesSolvent-free synthesisMelamine trisulfonic acidEnvironmentally friendly, reusable catalyst, high yields. researchgate.net
DihydropyrimidinonesSolvent-free synthesis (Grindstone Chemistry)CuCl₂·2H₂O and Conc. HClMild conditions, high yields, eco-friendly. researchgate.net

Divergent and Convergent Synthetic Strategies

Both divergent and convergent synthetic strategies offer distinct advantages for the preparation of libraries of this compound analogues for structure-activity relationship (SAR) studies.

A divergent synthesis approach starts from a common intermediate which is then elaborated into a variety of final products. wikipedia.orgresearchgate.net This is particularly useful for exploring a wide range of substituents on a core scaffold. For example, a common tetrahydropyrido[3,4-b]pyrazine intermediate could be synthesized and then reacted with various electrophiles or coupling partners to generate a library of derivatives. This strategy is efficient for rapidly generating a diverse set of compounds from a single precursor.

Derivatization and Functionalization of the this compound Core

The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical properties and biological activity. Research on the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one and 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (B1441856) scaffolds provides valuable insights into potential functionalization strategies. nih.govnih.gov

A key synthetic handle for derivatization is the aromatic pyridine ring. For instance, in the synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 inhibitors, the starting material, 2,4-dichloro-5-nitropyridine, allows for sequential nucleophilic aromatic substitution reactions. nih.gov This enables the introduction of various amines and other nucleophiles at different positions of the pyridine ring.

The nitrogen atoms within the pyrazine ring also offer sites for functionalization. For example, methylation of the amide nitrogen can be achieved using methyl iodide with a suitable base. nih.gov Furthermore, the exocyclic amino group, if present, can be introduced and subsequently modified.

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids demonstrates the introduction of a key functional group for biological activity. nih.gov In this case, the derivatization involves the introduction of a sulfonamide moiety and a hydroxamic acid group, which were found to be crucial for potent inhibitory activity. nih.gov

Table 2: Examples of Derivatization and Functionalization of Related Cores

Core StructurePosition of FunctionalizationReagents and ConditionsIntroduced Functional Group(s)
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-onePyridine ringVarious amines, triethylamine, acetonitrile, 50 °CAmino substituents. nih.gov
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-onePyrazine ring (amide nitrogen)Methyl iodide, sodium hydride or potassium carbonateMethyl group. nih.gov
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazinePyrazine ringVarious sulfonyl chloridesSulfonamide moieties. nih.gov
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazineSide chainHydroxylamineHydroxamic acid. nih.gov

Chemical Reactivity and Mechanistic Studies of 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[3,4-B]pyrazinone System

The Pyrido[3,4-B]pyrazinone system possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The pyrazine (B50134) ring, with its two nitrogen atoms, is inherently electron-deficient, which generally deactivates the fused ring system towards electrophilic attack. wiley-vch.de Conversely, this electron deficiency makes the scaffold susceptible to nucleophilic substitution, particularly when a suitable leaving group is present on the ring.

Electrophilic Substitution: Direct electrophilic substitution on the pyrido[3,4-b]pyrazinone core is challenging. The pyrazine moiety is highly resistant to reactions like nitration due to the deactivating effect of its nitrogen atoms, often requiring harsh conditions with strong nitrating agents such as a mixture of nitric and sulfuric acid. wiley-vch.de Studies on related, but more complex, pyridoacridine systems have shown that electrophilic nitration can be achieved, suggesting that the pyridine (B92270) portion of the molecule is the more likely site of attack. wikipedia.orgnih.gov Bromination has proven even more difficult in analogous systems, failing to proceed with standard reagents like Br₂ or NBS, indicating that severe conditions may be necessary to functionalize the scaffold via electrophilic pathways. wikipedia.org

Nucleophilic Substitution: The electron-poor nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr). This is particularly evident in derivatives bearing good leaving groups, such as halogens. For instance, 5-chloropyrido[3,4-b]pyrazines have been used as intermediates for further functionalization. wikipedia.org Research on structurally similar 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones has demonstrated that nucleophilic aromatic substitution and modern cross-coupling reactions, like the Buchwald-Hartwig amination, are effective methods for introducing amine substituents. researchgate.net The reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with nucleophiles like phenylhydrazine (B124118) and methylhydrazine further illustrates the susceptibility of the pyrazine ring to nucleophilic attack. rsc.org The substitution pattern on the ring system is crucial as it significantly influences the molecule's biological activity. nih.gov

Reaction TypeSubstrate ExampleReagent(s)Product TypeReference
Nucleophilic Aromatic Substitution5-Chloropyrido[3,4-b]pyrazineAmines, Thiols5-Amino/Thio-substituted derivatives wikipedia.org
Buchwald-Hartwig AminationHalogenated 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneAmines, Pd catalyst, LigandAmino-substituted derivatives researchgate.net
Nucleophilic Substitution5,6-Dichlorofurazano[3,4-b]pyrazinePhenylhydrazineHydrazinyl-substituted derivatives rsc.org
Electrophilic NitrationDihydropyridoacridine (related system)HNO₃/H₂SO₄Nitro-substituted derivatives wikipedia.orgnih.gov

Oxidation and Reduction Chemistry of the Dihydropyrazinone Moiety

Reduction: The dihydropyrazinone ring can be formed through the reduction of a precursor. A common synthetic strategy involves the catalytic hydrogenation of a nitro group on an adjacent ring, which then leads to cyclization and formation of the dihydropyrazine (B8608421) ring system. youtube.com For example, the nitro group of certain substituted pyridines can be reduced using Raney nickel in ethanol (B145695) to yield 1-deaza-7,8-dihydropteridines, which are structurally analogous to the title compound. youtube.com Another method employed in similar scaffolds is the Béchamp-like reduction, which uses elemental iron in acetic acid for nitro-group reduction. researchgate.net Further reduction of the dihydropyrazinone moiety itself can lead to the corresponding tetrahydropyrido[3,4-b]pyrazine. However, this transformation has been shown to diminish or destroy the antitumor activity observed in certain derivatives, highlighting the importance of the dihydropyrazinone oxidation state. beilstein-journals.org

Oxidation: Conversely, the dihydropyrazinone ring can undergo oxidation. Dehydrogenation of the N-H bonds can lead to the formation of the fully aromatic pyrido[3,4-b]pyrazinone system. nih.gov This aromatization event also results in a loss or reduction of biological activity in related anticancer compounds, indicating that the specific saturation level of the pyrazine ring is critical for its function. beilstein-journals.org Electrochemical methods can be employed to study the oxidation and reduction potentials of the molecule, providing insight into its metabolic stability and redox behavior. nih.gov

TransformationStarting MoietyReagent/ConditionResulting MoietySignificanceReference
ReductionAromatic PyridopyrazinoneCatalytic Hydrogenation (e.g., H₂, Pd/C)DihydropyridopyrazinoneActivation of biological activity beilstein-journals.org
ReductionDihydropyridopyrazinoneStronger reducing agentsTetrahydropyridopyrazineLoss of biological activity beilstein-journals.org
OxidationDihydropyridopyrazinoneDehydrogenation (e.g., oxidizing agents)Aromatic PyridopyrazinoneLoss of biological activity beilstein-journals.org
Reductive CyclizationOrtho-nitro-amino pyridine precursorCatalytic Hydrogenation (e.g., Raney Ni)DihydropyridopyrazinoneCore scaffold synthesis youtube.com

Rearrangement Reactions Involving the 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one Scaffold

While specific skeletal rearrangements of the this compound scaffold are not extensively documented in the literature, the potential for such transformations exists based on the reactivity of related heterocyclic systems. One notable example is the Dimroth rearrangement, which involves the isomerization of heterocycles through a process of ring opening and re-closure, effectively switching the positions of endocyclic and exocyclic heteroatoms. wikipedia.orgyoutube.com

This type of rearrangement is common in nitrogen-containing heterocycles like pyrimidines and triazoles, and its course can be influenced by several factors. youtube.com These include the pH of the medium, the presence of electron-withdrawing groups which facilitate ring opening, and the relative thermodynamic stability of the starting material and the product. youtube.com For a derivative of the dihydropyrido[3,4-b]pyrazinone scaffold, particularly one with an exocyclic imino or amino group, a Dimroth-type rearrangement could theoretically occur under acidic or basic conditions, or upon heating. youtube.com A plausible mechanism would involve nucleophilic attack (e.g., by water or hydroxide) leading to the opening of the pyrazinone ring, followed by rotation and re-cyclization to form a structural isomer. wikipedia.org However, without direct experimental evidence, such rearrangement pathways for this specific scaffold remain speculative.

Reaction Kinetics and Thermodynamic Considerations

Understanding the kinetics and thermodynamics of reactions involving the this compound scaffold is essential for controlling reaction outcomes and ensuring process safety.

Kinetics: Kinetic studies help elucidate reaction mechanisms by examining reaction rates under various conditions. For instance, in reactions that can produce multiple isomers, the ratio of products can be dictated by whether the reaction is under kinetic or thermodynamic control. Analyzing the effect of reaction conditions on regioisomer ratios provides insight into the different activation energies of competing pathways. Kinetic substituent and isotope effects are also powerful tools for probing the transition states of reactions, such as acid-catalyzed rearrangements in related N-aryl systems.

Thermodynamics: Thermodynamic data provides information on the stability of reactants, intermediates, and products. The relative stability of different tautomeric forms of the heterocyclic system, for example, can be determined through computational calculations. For synthetic reactions, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed to measure reaction enthalpies. This information is critical for assessing the thermal hazards of a reaction and ensuring it can be scaled up safely. For instance, the thermally induced cyclization of azide (B81097) intermediates to form fused ring systems can be highly exothermic, and DSC helps to identify safe operating temperatures.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. While many intermediates are too short-lived to be isolated, some can be trapped or are stable enough for characterization using spectroscopic methods.

In the synthesis of complex heterocyclic systems, intermediates are often isolable compounds that represent key steps in a reaction sequence. For example, in the construction of related pyrazolo[3,4-b]quinoline systems, enamino ketones have been identified as key intermediates formed from the reaction of aminopyrazoles with 1,3-dicarbonyl compounds. Similarly, the synthesis of fused heterocycles can proceed through ortho-phenylazide intermediates, which are synthesized and then undergo thermal cyclization to yield the final product.

The formation of the pyrido[3,4-b]pyrazine (B183377) ring system itself often proceeds via a condensation reaction between an ortho-diaminopyridine and a 1,2-dicarbonyl compound. The mechanism likely involves initial nucleophilic attack to form a hemiaminal or imine intermediate, followed by a second intramolecular cyclization and dehydration. The regioselectivity of this process is governed by the relative nucleophilicity of the amino groups and the electrophilicity of the carbonyl functions, which determines the structure of the initial adduct intermediate. wikipedia.org Characterization of these intermediates, when possible, is achieved through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. rsc.org

Computational Chemistry and Theoretical Investigations of 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For derivatives of the closely related pyrido[2,3-b]pyrazine (B189457) scaffold, DFT computations at the B3LYP/6-31G(d,p) level of theory have been successfully used to analyze their electronic and spectroscopic properties. Such studies provide a theoretical framework for understanding the distribution of electrons and identifying regions of a molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.

For analogous pyrido[2,3-b]pyrazine derivatives, FMO analysis has shown that the distribution of the HOMO and LUMO is key to understanding their electronic behavior. figshare.com A smaller energy gap generally implies higher chemical reactivity and is often associated with enhanced biological activity and nonlinear optical (NLO) properties. figshare.com For instance, in a series of synthesized pyrido[2,3-b]pyrazine compounds, the calculated Egap values were found to directly correlate with global reactivity parameters such as hardness and softness. figshare.com

Compound AnalogueHOMO (eV)LUMO (eV)Egap (eV)
Pyrido[2,3-b]pyrazine Derivative 1-5.78-2.123.66
Pyrido[2,3-b]pyrazine Derivative 2-5.91-2.253.66
Pyrido[2,3-b]pyrazine Derivative 3-6.02-2.433.59
Pyrido[2,3-b]pyrazine Derivative 4-5.81-2.373.44
Data derived from a study on substituted pyrido[2,3-b]pyrazine derivatives and presented for illustrative purposes. figshare.com

Electrostatic Potential Surfaces (EPS)

Electrostatic Potential Surfaces (EPS), also known as Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution within a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. The different colors on an EPS map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

In computational studies of heterocyclic compounds, EPS analysis is routinely used to predict sites for hydrogen bonding and other non-covalent interactions. For 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one, it is expected that the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine (B50134) ring would exhibit a negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms attached to nitrogen atoms would show a positive potential, indicating their propensity to act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energies associated with these interactions are indicative of the strength of intramolecular charge transfer and hyperconjugative interactions.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom. Identifying the low-energy conformers is crucial as they are the most likely to be populated at equilibrium and to be biologically active.

For the this compound scaffold, the dihydropyridine (B1217469) ring is not planar and can adopt different conformations. Theoretical calculations, such as relaxed potential energy surface (PES) scans, can be performed by systematically rotating the rotatable bonds to identify the stable conformers and the transition states that connect them. The relative energies of these conformers determine their population distribution. For related dihydropyridine-containing compounds, computational studies have been essential in understanding their three-dimensional structures and how these structures relate to their biological function.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics of a molecule and the influence of its environment, such as the solvent.

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT calculations are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical IR spectra can be computed by calculating the vibrational frequencies and corresponding intensities. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. For analogous pyrido[2,3-b]pyrazine systems, DFT calculations have shown good correlation with experimental spectroscopic data. figshare.com

Spectroscopic PropertyComputational MethodPredicted Information
NMRGIAO1H and 13C chemical shifts
IRDFT Frequency CalculationVibrational frequencies and intensities
UV-VisTD-DFTElectronic transition energies (λmax) and oscillator strengths

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Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One Analogues

Design Principles for Modulating Molecular Recognition

The design of analogues based on the dihydropyridopyrazinone scaffold is guided by principles aimed at optimizing interactions with specific biological targets. A primary strategy involves designing molecules that fit into and interact with specific pockets of a target enzyme or receptor. For instance, in the development of inhibitors for mitogen-activated protein kinase kinase 4 (MKK4), the design process considered the size of the binding cavity. nih.gov It was hypothesized that certain substituents might be detrimental to binding due to the smaller size of the MKK4 binding cavity compared to other kinases. nih.gov

Another key design principle is the incorporation of functional groups capable of forming specific, high-affinity interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site. nih.govresearchgate.net For related heterocyclic systems, the presence of hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups has been identified as crucial for potent biological activity. nih.govfrontiersin.org The strategic placement of these features on the dihydropyridopyrazinone core is essential for achieving desired molecular recognition and biological effect. Topological inversion of a heterocyclic core can also be employed as a design strategy to allow for functionalization at new positions, enabling substituents to engage with different regions of a target protein. nih.gov

Positional Scanning and Substituent Effects on Biological Interactions

Systematic modification of substituents at various positions of the dihydropyridopyrazinone scaffold and related structures has yielded critical insights into their SAR.

For the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold, modifications have revealed sensitive regions of the molecule. For example, in the context of MKK4 inhibition, the removal of a methyl group from the core structure led to a compound with a seven-fold increase in potency, suggesting that this position is sensitive to steric bulk. nih.gov Conversely, increasing the size of a substituent at the N-5 position resulted in a dramatic loss of activity, indicating that this position is poorly tolerated by the MKK4 binding site. nih.gov

Studies on similar 1,2-dihydropyrido[3,4-b]pyrazine systems have also highlighted the importance of specific substitutions for antitumor activity. Key findings include:

The presence of a 4-amino group is critical; its replacement with other substituents destroyed the activity. nih.gov

A substituent at the 6-position containing an aryl group appears necessary for activity. nih.gov

Activity was diminished or lost when the dihydropyrazine (B8608421) ring was either oxidized to a pyrazine (B50134) or reduced to a tetrahydropyrazine. nih.gov

The addition of a methyl group at the 7-position was found to increase activity. nih.gov

In a separate series of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based compounds, the existence of hydroxamic acid, sulfonamide, and phenyl moieties were all found to be crucial for potent inhibitory activity against heparin-binding EGF-like growth factor (HB-EGF) shedding. nih.gov

The following table summarizes key SAR findings for the dihydropyridopyrazinone scaffold and its close analogues.

Scaffold/AnaloguePosition of ModificationSubstituent EffectImpact on Activity
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-oneCore Methyl GroupRemoval of methyl7-fold increase in MKK4 inhibition nih.gov
1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-oneN-5Increased substituent sizeDramatic loss of MKK4 inhibition nih.gov
1,2-Dihydropyrido[3,4-b]pyrazine4-positionReplacement of amino groupLoss of antitumor activity nih.gov
1,2-Dihydropyrido[3,4-b]pyrazine6-positionAryl-containing groupNecessary for antitumor activity nih.gov
1,2-Dihydropyrido[3,4-b]pyrazine7-positionMethyl groupIncreased antitumor activity nih.gov

QSAR and QSPR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in the predictive design of new analogues, allowing for the virtual screening and prioritization of compounds for synthesis. nih.gov

The development of a QSAR model for 5,6-dihydropyrido[3,4-b]pyrazin-7(8H)-one derivatives would involve several steps. First, a dataset of analogues with experimentally measured biological activities would be compiled. nih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. frontiersin.org

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like artificial neural networks, a mathematical equation is derived that links the descriptors to the observed activity. nih.govfrontiersin.org A robust QSAR model should have high statistical quality, indicated by parameters like the coefficient of determination (R²), and good predictive power, assessed through internal and external validation techniques. nih.govresearchgate.net Once validated, the model can be used to predict the activity of novel, unsynthesized dihydropyridopyrazinone derivatives, thereby guiding the design process toward more potent compounds. frontiersin.org

Pharmacophore Modeling of this compound Derivatives

Pharmacophore modeling is another powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.govfrontiersin.org

A ligand-based pharmacophore model for this compound derivatives would be generated by aligning a set of known active compounds and extracting the common chemical features that are spatially conserved. nih.gov The resulting model represents a 3D hypothesis of the features necessary for binding to the target receptor or enzyme. For instance, a hypothetical pharmacophore for this class of compounds might consist of a hydrogen bond acceptor corresponding to the ketone oxygen, an aromatic ring feature from the pyridine (B92270) portion, and specific hydrophobic features dictated by active substituents. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds. frontiersin.org Molecules from the database that can map their chemical features onto the pharmacophore model are identified as potential "hits" for further investigation, such as through molecular docking or biological testing. nih.gov This approach allows for the rapid identification of structurally diverse molecules that possess the key features for biological activity, accelerating the discovery of novel leads based on the dihydropyridopyrazinone scaffold. frontiersin.org

Molecular Interactions and Biological Target Engagement of 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One Derivatives in Vitro Studies

Identification of Biological Targets through Ligand-Based and Target-Based Approaches

Initial screening efforts and subsequent structure-activity relationship (SAR) studies have identified Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4 or MAP2K4, as a primary biological target for derivatives of the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold. nottingham.ac.uk This identification was achieved through a target-based approach, starting from the screening of a known unselective ribosomal S6 kinase inhibitor, BI-D1870, which showed moderate inhibitory activity against MKK4. nottingham.ac.uk Subsequent optimization of this scaffold led to the development of highly selective MKK4 inhibitors. nottingham.ac.uk

Another related scaffold, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core, was found to be a potent inhibitor of extracellular signal-regulated kinase 2 (Erk2) through high-throughput screening and structure-based drug design. nih.gov Additionally, hydroxamic acid derivatives of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (B1441856) have been identified as inhibitors of Heparin-binding EGF-like growth factor (HB-EGF) shedding. nih.gov

Biochemical Characterization of Enzyme Inhibition/Activation by 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one Analogues

The biochemical effects of these compounds have been primarily characterized through their inhibitory action on target enzymes.

While specific enzyme kinetic studies detailing the mechanism of inhibition (e.g., competitive, non-competitive) for this compound derivatives are not extensively detailed in the available literature, the development of potent inhibitors of MKK4 from the related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold suggests a direct interaction with the enzyme's active site. nottingham.ac.uk The starting point for the optimization of these MKK4 inhibitors was BI-D1870, which is known to be a reversible inhibitor of ribosomal S6 kinase. nottingham.ac.uk

The in vitro binding affinities of various 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives have been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values against MKK4 and the off-target kinase, ribosomal S6 kinase 4 (RSK4). These values demonstrate the potency and selectivity of the synthesized analogs. For instance, a highly active MKK4 inhibitor with a cyclohexyl modification on the dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold and a tetrafluorophenol moiety exhibited an IC50 of 37 nM for MKK4. nottingham.ac.uk

In Vitro Inhibitory Activity of Selected 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one Derivatives
CompoundModificationMKK4 IC50 (nM)RSK4 IC50 (nM)Selectivity (RSK4/MKK4)
BI-D1870 (starting compound)Dihydropteridinone core~200--
Compound 181,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one core309--
Compound 37Cyclohexyl and tetrafluorophenol moieties37842.3
Compound 39Cyclohexyl and 3-fluoro-2-hydroxybenzonitrile (B1392962) moieties45>10000>222
Compound 45Cyclopentyl and 2,3,5,6-tetrafluorophenol (B1216870) moieties291344.6

Receptor Binding Studies and Selectivity Profiling In Vitro

The selectivity of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives has been a key focus of their development. As shown in the table above, medicinal chemistry efforts have successfully engineered compounds with high selectivity for MKK4 over other kinases, such as RSK4. For example, compound 39 displayed an MKK4 IC50 of 45 nM while its IC50 for RSK4 was greater than 10,000 nM, indicating a selectivity of over 222-fold. nottingham.ac.uk This high degree of selectivity is crucial for developing tool compounds and potential therapeutic agents with minimal off-target effects.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC, NMR for binding)

Currently, there is a lack of publicly available data from biophysical studies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy that specifically detail the direct binding interactions of this compound or its immediate derivatives with their protein targets. While the development of MKK4 inhibitors from a related scaffold involved the use of a homology model to guide compound optimization, direct biophysical characterization of the binding events has not been reported. nottingham.ac.uk

Cellular Pathway Modulation In Vitro (without disease context or clinical implications)

In vitro cellular assays have demonstrated that derivatives of the related tetrahydropyridopyrimidine scaffold can modulate intracellular signaling pathways. Specifically, these compounds have been shown to cause a knockdown of phospho-RSK levels in HepG2 cells. nih.gov This indicates that these molecules can penetrate the cell membrane and engage with their intracellular targets to produce a measurable downstream effect on a signaling cascade. The inhibition of MKK4 by 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives is expected to modulate the JNK and p38 MAPK signaling pathways, as MKK4 is an upstream activator of these kinases. nottingham.ac.uk

Molecular Mechanism of Action Elucidation at the Cellular Level (In Vitro)

The in vitro exploration of this compound and its related heterocyclic derivatives has revealed multifaceted molecular mechanisms, primarily centered on the modulation of critical cellular pathways involved in cell proliferation, survival, and signaling. These studies have identified direct engagement with specific biological targets, leading to downstream effects such as cell cycle arrest and induction of apoptosis.

Kinase Inhibition as a Primary Mechanism

A significant body of research points to kinase inhibition as a central mechanism of action for this class of compounds. Derivatives of the closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold have been identified as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4 or MAP2K4. nih.govnih.govresearchgate.net MKK4 is a key regulator of hepatocyte regeneration, making it a promising therapeutic target. nih.govnih.gov An off-to-on target strategy successfully transformed an unselective ribosomal S6 kinase inhibitor into a potent and selective MKK4 inhibitor. nih.govnih.gov For instance, a derivative combining a tetrafluorophenol moiety with a cyclohexyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold demonstrated high activity against MKK4 with an IC50 value of 37 nM and a twofold selectivity over RSK4. nih.gov

Similarly, derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been developed as potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2). nih.gov These compounds effectively reduced the levels of phosphorylated ribosomal S6 kinase (phospho-RSK), a downstream substrate of Erk2, in HepG2 cells, confirming their engagement with the target kinase and inhibition of the signaling pathway at the cellular level. nih.gov

Furthermore, studies on novel pyrrolopyrazine derivatives have validated the inhibition of kinases through Western blotting assays, linking this activity to the induction of cellular apoptosis in cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Derivatives based on these heterocyclic systems have demonstrated a profound ability to induce apoptosis and perturb the normal progression of the cell cycle in cancer cell lines.

One potent derivative, a 3-nitrophenyl substituted 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one (compound 7m), was shown to induce apoptosis and cause cell cycle arrest at the sub-G1 phase in Panc-1 pancreatic cancer cells. nih.gov This effect was confirmed through further cellular assessments and linked to its kinase inhibition activity. nih.gov

Another series of novel pyrido[3,4-b]indoles exhibited potent, broad-spectrum anticancer activity, a key mechanistic feature of which was a strong and selective G2/M phase cell cycle arrest. longdom.org Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) was particularly effective, causing this G2/M arrest in all tested cancer cell lines, and in some cases, leading to apoptosis. longdom.org

The table below summarizes the in vitro antiproliferative effects of selected pyrrolopyrazine derivatives against various cancer cell lines.

CompoundPanc-1 IC50 (µM)PC3 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
7m12.54Data Not AvailableData Not Available nih.gov
7oData Not AvailableData Not AvailableData Not Available nih.gov
5b20.3Data Not AvailableData Not Available nih.gov
Etoposide (Standard)24.3Data Not AvailableData Not Available nih.gov

Inhibition of Growth Factor Shedding

The molecular mechanism of these compounds extends to the inhibition of enzymes responsible for growth factor shedding. Specifically, 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids have been synthesized as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding. nih.gov The shedding of HB-EGF is a process implicated in skin diseases involving the proliferation of keratinocytes. nih.gov Structure-activity relationship studies revealed that the presence of hydroxamic acid, sulfonamide, and phenyl moieties are crucial for potent inhibitory activity. nih.gov Compounds such as the ethoxyethoxy derivative 3o and the methoxypropoxy derivative 3p were found to be significantly more potent than the reference compound CGS 27023A, indicating effective engagement with the target enzyme responsible for shedding. nih.gov

CompoundTarget/PathwayCellular EffectCell Line(s)Reference
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative (37)MKK4Selective kinase inhibition (IC50 = 37 nM)Not specified in abstract nih.gov
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivativesErk2Knockdown of phospho-RSK levelsHepG2 nih.gov
Pyrrolopyrazine derivative (7m)KinasesApoptosis induction, Sub-G1 cell cycle arrestPanc-1 nih.gov
Pyrido[3,4-b]indole (Compound 11)Not specifiedG2/M cell cycle arrest, ApoptosisHCT116, HPAC, MIA PaCa-2, Panc-1, MCF-7, MDA-MB-468, A375, WM164 longdom.org
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids (3o, 3p)HB-EGF shedding enzymeInhibition of HB-EGF sheddingNot specified in abstract nih.gov

Metabolic Pathways and Biotransformation of 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One in Vitro and Theoretical

Enzymatic Biotransformation Studies using Microsomal and Cytosolic Preparations

In vitro metabolism studies are fundamental in predicting the in vivo metabolic clearance of a drug candidate. These studies typically employ subcellular fractions of the liver, the primary site of drug metabolism, such as microsomes and cytosol. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govmdpi.com The cytosolic fraction, on the other hand, contains various soluble enzymes, including some Phase II conjugation enzymes.

While direct experimental data on the biotransformation of 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one is not extensively available in the public domain, studies on structurally related compounds, such as derivatives of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, have been conducted. For these analogous compounds, metabolic stability has been assessed in mouse liver microsomes. nih.gov Such assays involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH, which is essential for CYP enzyme activity. nih.gov The rate of disappearance of the parent compound over time provides an indication of its metabolic stability. nih.gov Some derivatives of the analogous 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold have demonstrated high metabolic stability in these in vitro systems, suggesting that this core structure may be relatively resistant to extensive microsomal metabolism. nih.gov

A typical experimental setup for such a study is detailed in the table below:

ComponentDescriptionPurpose
Test CompoundThis compoundThe substrate for metabolic enzymes.
Liver MicrosomesPooled from human or animal (e.g., mouse, rat) livers.Source of Phase I enzymes, primarily CYPs. nih.gov
NADPH-regenerating systeme.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.To provide a continuous supply of NADPH, a crucial cofactor for CYP enzymes. nih.gov
Buffere.g., Phosphate or TRIS-HCl buffer.To maintain a physiological pH for optimal enzyme activity. nih.gov
Incubation ConditionsTypically 37°C with shaking.To mimic physiological temperature and ensure adequate mixing. nih.gov

Samples are taken at various time points and analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound and identify any formed metabolites. nih.gov

Identification and Characterization of Metabolites In Vitro

Following incubation with microsomal or cytosolic preparations, the identification of metabolites is a key step in understanding the biotransformation pathways. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for this purpose. By comparing the chromatograms of the incubated samples with control samples (lacking the NADPH-regenerating system), new peaks corresponding to potential metabolites can be identified. The mass shift from the parent compound helps in hypothesizing the type of metabolic reaction that has occurred (e.g., an increase of 16 Da suggests an oxidation).

For this compound, several Phase I metabolic reactions could be anticipated, primarily oxidations. Potential sites for oxidation include the aromatic pyridine (B92270) ring, the pyrazinone ring, and any aliphatic positions. The formation of hydroxylated metabolites is a common metabolic pathway for such heterocyclic compounds. mdpi.com Subsequent Phase II metabolism could involve the conjugation of these hydroxylated metabolites with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), respectively, which would be primarily located in the microsomal and cytosolic fractions, respectively.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the major enzymes involved in Phase I drug metabolism. nih.gov In humans, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of a vast number of xenobiotics. mdpi.com Specifically, enzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for metabolizing the majority of clinically used drugs. nih.gov

To identify the specific CYP isoforms responsible for the metabolism of this compound, reaction phenotyping studies would be necessary. These studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in incubations with human liver microsomes.

CYP IsoformCommon Substrates/InhibitorsPotential Role in Metabolism of Pyrido[3,4-b]pyrazinones
CYP3A4Midazolam, Ketoconazole (inhibitor)Often involved in the metabolism of heterocyclic compounds. Studies on pyrazine (B50134) derivatives have shown induction of CYP3A isoenzymes. nih.gov
CYP2D6Dextromethorphan, Quinidine (inhibitor)Metabolizes compounds with a basic nitrogen atom.
CYP2C9Diclofenac, Sulfaphenazole (inhibitor)Metabolizes acidic and neutral compounds.
CYP2C19Omeprazole, Ticlopidine (inhibitor)Involved in the metabolism of a wide range of drugs.
CYP1A2Phenacetin, Fluvoxamine (inhibitor)Metabolizes planar aromatic compounds.
CYP2E1Chlorzoxazone, Disulfiram (inhibitor)Pyrazine itself has been shown to be an inducer of CYP2E1. nih.gov

Given that pyrazine and its derivatives can induce certain CYP enzymes, it is plausible that this compound could also interact with these enzymes as a substrate. nih.gov

Theoretical Prediction of Metabolic Hot Spots and Pathways

In the absence of extensive experimental data, computational tools can be employed to predict the metabolic fate of a compound. These in silico models use algorithms based on known metabolic reactions and the substrate specificities of drug-metabolizing enzymes to predict which parts of a molecule are most likely to be metabolized. These regions are often referred to as "metabolic hot spots."

For this compound, a theoretical prediction of metabolic hot spots would likely identify the following sites as susceptible to metabolism:

Aromatic Hydroxylation: The pyridine ring is a potential site for hydroxylation, a common reaction catalyzed by CYP enzymes.

N-Dealkylation: If there are any N-alkyl substituents (not present in the parent structure), these would be susceptible to N-dealkylation.

Oxidation of the Dihydropyrazinone Ring: The carbon atoms adjacent to the nitrogen atoms in the dihydropyrazinone ring could be sites of oxidation, potentially leading to the formation of additional carbonyl groups or ring-opening.

Hydroxylation of the Methylene (B1212753) Groups: The methylene groups at positions 5 and 8 are potential sites for aliphatic hydroxylation.

These predictions can guide the search for actual metabolites in in vitro experiments. The combination of in silico predictions and in vitro experimental data provides a robust approach to characterizing the metabolic pathways of a novel compound like this compound.

Advanced Analytical and Structural Elucidation Techniques for Mechanistic Insights on 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One

X-ray Crystallography for Ligand-Protein Co-Crystal Structures

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. nih.govacs.org For derivatives of the 1-deaza-7,8-dihydropteridine class, which are known to act as antimitotic agents by interacting with tubulin, this technique provides definitive evidence of the binding site and interaction geometry. nih.gov These compounds typically bind at the colchicine (B1669291) site on β-tubulin, a pocket that is critical for microtubule dynamics. nih.gov

High-resolution co-crystal structures reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals contacts with the ligand. csic.esdokumen.pub For instance, crystallographic studies of various inhibitors in the colchicine binding site have identified key residues such as Cysβ241, Leuβ248, Alaβ316, and Valβ318 as crucial for ligand recognition and affinity. nih.gov This structural information is paramount for structure-based drug design, allowing medicinal chemists to rationally modify the compound to enhance potency and selectivity. acs.org By understanding the precise binding epitope, researchers can gain mechanistic insights into how 5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one inhibits tubulin polymerization, leading to cell cycle arrest. nih.govcsic.es

Table 1: Key Amino Acid Residues in the Tubulin Colchicine Binding Site Identified via X-ray Crystallography
ResidueChainTypical Interaction TypePotential Role in Binding
Cys241β-TubulinHydrophobic / CovalentForms a key part of the binding pocket floor.
Leu248β-TubulinHydrophobicContributes to a hydrophobic cleft accommodating lipophilic moieties.
Ala316β-Tubulinvan der WaalsProvides close packing and shape complementarity.
Val318β-TubulinHydrophobicInteracts with aromatic rings of the ligand.
Lys352β-TubulinHydrogen BondCan act as a hydrogen bond donor or acceptor to polar groups on the ligand.

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for drug metabolism studies and synthetic chemistry. nih.gov Its ability to provide highly accurate mass measurements (typically with an error of less than 5 ppm) allows for the confident determination of elemental compositions for novel molecules and their metabolites. acs.org

In the context of this compound, LC-HRMS is employed to identify products formed during in vitro metabolism assays (e.g., using liver microsomes) or from in vivo studies. Common metabolic transformations include oxidation (hydroxylation), demethylation, or conjugation (e.g., glucuronidation). HRMS can distinguish these metabolites from the parent compound based on their precise mass shifts. The fragmentation patterns (MS/MS spectra) generated by HRMS further aid in pinpointing the exact site of metabolic modification. This information is crucial for understanding the compound's pharmacokinetic profile and identifying potentially active or toxic metabolites. csic.es Furthermore, during the synthesis of the compound and its analogs, HRMS serves as a powerful tool for reaction monitoring, confirming the identity of intermediates and the final product. csic.es

Table 2: Hypothetical Metabolites of this compound (Parent Formula: C8H7N3O) and Their Expected Monoisotopic Masses
MetaboliteTransformationMolecular FormulaExpected Monoisotopic Mass (m/z) [M+H]+
Parent Compound-C8H7N3O174.0662
M1Hydroxylation (+O)C8H7N3O2190.0611
M2Dihydroxylation (+2O)C8H7N3O3206.0560
M3N-dealkylation (if applicable)--
M4Glucuronide Conjugate (+C6H8O6)C14H15N3O7350.0983

Advanced NMR Spectroscopy for Conformational Studies and Protein Binding Epitopes

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure, dynamics, and interactions of molecules in solution. acs.org Techniques such as Saturation Transfer Difference (STD)-NMR and Nuclear Overhauser Effect (NOE) spectroscopy are particularly valuable for studying ligand-protein interactions. researchgate.net

STD-NMR experiments are used to identify the binding epitope of this compound—that is, the specific parts of the molecule that are in close contact with its protein target. By selectively saturating protons of the protein and observing the transfer of this saturation to the ligand's protons, one can map the points of interaction.

Furthermore, transferred NOESY (trNOESY) experiments can determine the bioactive conformation of the ligand when it is bound to the protein. The NOE effect is distance-dependent, and by measuring NOEs between protons within the ligand while it is in the bound state, it is possible to calculate inter-proton distances and thus define its three-dimensional structure. This information on the bound conformation is complementary to X-ray crystallography and is crucial for understanding the structural requirements for binding and for computational modeling efforts.

Table 3: Representative 1H NMR and NOESY Data for Defining Ligand Conformation
ProtonHypothetical Chemical Shift (ppm)Observed NOE Cross-PeaksInferred Proximity
H-28.15H-9Proton H-2 is spatially close to proton H-9.
H-57.50H-6aAromatic proton H-5 is near the methylene (B1212753) protons at position 6.
H-6a4.20H-6b, H-5Confirms geminal and vicinal relationships.
H-8a3.80H-8bConfirms geminal coupling in the dihydropyrazine (B8608421) ring.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements of Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. csic.esdokumen.pub It provides precise quantitative data on the kinetics and affinity of a ligand binding to its target protein. In a typical SPR experiment to study this compound, the target protein (e.g., tubulin) is immobilized on a sensor chip. The compound is then flowed over the surface at various concentrations.

The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. From these sensorgrams, key kinetic parameters can be calculated: the association rate constant (kₐ), which describes the rate of complex formation, and the dissociation rate constant (kₔ), which describes the stability of the complex. The ratio of these constants (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), a direct measure of binding affinity. This kinetic information is vital for lead optimization, as it helps to differentiate compounds with similar affinities but different residence times on the target, a parameter that often correlates with in vivo efficacy.

Table 4: Representative Kinetic and Affinity Data from an SPR Experiment
CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (Kₔ) (nM)
This compound1.5 x 10⁵3.0 x 10⁻³20
Analog A2.2 x 10⁵2.5 x 10⁻³11.4
Analog B1.3 x 10⁵8.0 x 10⁻⁴6.2

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic characterization of a binding interaction. acs.org It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand, such as this compound, is titrated into a solution containing its target protein.

A single ITC experiment can determine the binding affinity (Kₐ, the inverse of Kₔ), the binding stoichiometry (n), and the change in enthalpy (ΔH) of the interaction. From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated using the equation ΔG = ΔH - TΔS. This complete thermodynamic profile reveals the driving forces behind the binding event. For example, a favorable enthalpic change (negative ΔH) suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) often points to the release of ordered water molecules from the binding interface (the hydrophobic effect). This detailed energetic information is invaluable for understanding the molecular recognition process and guiding the rational design of new compounds with improved binding properties.

Table 5: Thermodynamic Profile for Ligand-Protein Binding Determined by ITC
ParameterValueInterpretation
Stoichiometry (n)1.05Indicates a 1:1 binding ratio of ligand to protein.
Affinity Constant (Kₐ)5.0 x 10⁷ M⁻¹Strong binding affinity.
Dissociation Constant (Kₔ)20 nMCorresponds to the affinity constant.
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically driven (exothermic).
Entropy (TΔS)-2.1 kcal/molThe binding is entropically unfavorable.
Gibbs Free Energy (ΔG)-10.6 kcal/molThe overall binding is spontaneous and high-affinity.

Emerging Research Avenues and Future Perspectives for 5,6 Dihydropyrido 3,4 B Pyrazin 7 8h One Research

Exploration of Novel Chemical Space Based on the Dihydropyridopyrazinone Scaffold

The concept of "chemical space" encompasses all possible molecules, estimated to exceed 10^60 compounds for small organic molecules alone. nih.gov A central strategy in modern medicinal chemistry is the systematic exploration of this vast space, using promising core structures, or scaffolds, as starting points. The dihydropyridopyrazinone scaffold represents a region of chemical space with demonstrated biological relevance, as seen in the development of selective inhibitors for targets like mitogen-activated protein kinase kinase 4 (MKK4). nih.govnih.gov

Future exploration will focus on expanding the chemical space around this core. This involves two primary strategies:

Scaffold Hopping: This technique involves making significant modifications to the core ring structure itself to find novel, structurally distinct molecules that retain or improve upon the desired biological activity. This can help overcome issues with patents, toxicity, or unfavorable physicochemical properties of an existing scaffold. youtube.com

Post-Functionalization: This more common approach involves systematically modifying the substituents attached to the stable dihydropyridopyrazinone core. rsc.org By altering these functional groups, researchers can fine-tune the molecule's properties, such as potency, selectivity, and metabolic stability. For example, research on related structures has shown that modifications to the phenyl and sulfonamide moieties can be crucial for potent biological activity. nih.gov

The goal of this exploration is to generate libraries of diverse but related compounds. By analyzing the structure-activity relationships (SAR) across these libraries, chemists can gain critical insights into the structural requirements for potent and selective activity against a given biological target. nih.gov This process is no longer a matter of simple trial and error but a guided search through a vast landscape of molecular possibilities.

Strategy Description Objective Example Application for Dihydropyridopyrazinone
Scaffold Hopping Replacing the core scaffold with a structurally different one while maintaining key binding interactions.Discover novel intellectual property, improve drug-like properties, escape known liabilities.Transitioning from a dihydropteridinone core to a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one to gain selectivity for MKK4. nih.gov
Post-Functionalization Adding or modifying chemical groups (substituents) on the existing scaffold.Optimize potency, selectivity, and ADME properties (Absorption, Distribution, Metabolism, Excretion).Systematically altering substituents on the pyridine (B92270) and pyrazine (B50134) rings to map the SAR for a target kinase.
Chemical Space Navigation Using computational tools to map and visualize the chemical space occupied by a set of compounds.Identify unexplored regions of chemical space and prioritize compounds for synthesis and testing.Using tools like ChemGPS-NP to compare the chemical space of dihydropyridopyrazinone derivatives against known natural products or drugs. nih.gov

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govpitt.edu These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, making them invaluable for optimizing scaffolds like dihydropyridopyrazinone. nih.gov

Key applications of AI/ML in this context include:

Generative Models: Architectures like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can learn from existing chemical structures and generate novel molecules with desired properties. pitt.edumdpi.com These models could be trained on known kinase inhibitors to design new dihydropyridopyrazinone derivatives predicted to have high potency and selectivity.

Predictive Modeling: ML models, particularly Deep Neural Networks (DNNs), can be trained to predict various properties of a molecule, including its biological activity against a specific target, its solubility, metabolic stability, and potential toxicity. nih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and reducing failure rates. nih.gov

Synthesis Planning: AI tools are also being developed to assist in planning the chemical synthesis of novel compounds. By analyzing known chemical reactions, these tools can propose viable synthetic routes for newly designed dihydropyridopyrazinone derivatives, a significant bottleneck in drug discovery.

AI/ML Technique Application in Drug Discovery Potential Use for Dihydropyridopyrazinone Research
Deep Neural Networks (DNNs) Prediction of bioactivity, ADME/Tox properties, and analysis of biological image data. nih.govPredict the kinase inhibitory profile and off-target effects of novel dihydropyridopyrazinone derivatives.
Generative Models (GANs, VAEs) De novo design of novel molecular structures with optimized properties. pitt.edumdpi.comGenerate new dihydropyridopyrazinone-based molecules tailored for high affinity and selectivity against a specific target.
Machine Learning Classifiers Virtual screening of large compound libraries to identify potential hits. pitt.eduScreen virtual libraries of dihydropyridopyrazinones to identify those most likely to be active against a new therapeutic target.

Development of Innovative In Vitro Assays for Target Identification and Validation

While computational tools can predict activity, experimental validation remains essential. The development of sophisticated in vitro (cell-free or cell-based) assays is crucial for identifying the biological targets of novel compounds and confirming their mechanism of action. For inhibitors derived from the dihydropyridopyrazinone scaffold, which often target enzymes like kinases, a tiered approach to assay development is common.

Initial screening often involves high-throughput biochemical assays that measure the direct effect of a compound on a purified enzyme. For instance, in the development of MKK4 inhibitors, researchers would use an assay that measures the ability of the compound to block the MKK4-mediated phosphorylation of its substrate. nih.gov

Following initial hits, selectivity is a critical parameter to assess. This is achieved by screening the compound against a large panel of related enzymes. For kinase inhibitors, this often means testing against hundreds of different kinases in the human kinome to identify any potential off-target activities. A highly selective compound will inhibit its intended target at a much lower concentration than other kinases.

Further validation involves cell-based assays. These experiments confirm that the compound can enter cells and engage its target in a more physiologically relevant environment. This can involve measuring the inhibition of a specific signaling pathway downstream of the target kinase or using techniques like cellular thermal shift assays (CETSA) to confirm direct binding of the compound to the target protein within the cell.

Assay Type Purpose Example for Dihydropyridopyrazinone Kinase Inhibitor
Biochemical Assay Determine direct potency against the purified target enzyme.Measuring the IC50 value of a compound against purified MKK4 enzyme. nih.govnih.gov
Kinome Selectivity Panel Assess off-target activity by testing against a broad range of related enzymes.Screening a lead compound against a panel of over 300 human kinases to ensure selectivity for MKK4.
Cell-Based Target Engagement Confirm the compound binds to its intended target within a living cell.Using a cellular thermal shift assay (CETSA) to demonstrate that the compound stabilizes MKK4 in cell lysate.
Cell-Based Functional Assay Measure the functional consequence of target inhibition in a cellular context.Quantifying the reduction of downstream substrate phosphorylation in cells treated with the MKK4 inhibitor.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (at the cellular level, in vitro)

To fully understand how a compound like a dihydropyridopyrazinone derivative affects cellular function, researchers are increasingly turning to multi-omics approaches. nih.gov This involves generating and integrating large datasets from different molecular levels, such as genomics, transcriptomics (gene expression), proteomics (protein levels), phosphoproteomics (protein phosphorylation), and metabolomics (metabolite levels). embopress.orgmdpi.com

By treating cells in vitro with a lead compound and analyzing the changes across these different "omes," scientists can build a comprehensive picture of the drug's effects. For example, a selective MKK4 inhibitor would be expected to specifically alter phosphorylation events on proteins that are direct or indirect substrates of MKK4. This change in the phosphoproteome could then lead to downstream changes in gene expression (the transcriptome) and metabolic activity (the metabolome).

Computational tools are essential for making sense of these complex, high-dimensional datasets. Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) integrate phosphoproteomics, transcriptomics, and metabolomics data with extensive prior knowledge of signaling and metabolic networks. nih.govembopress.org This allows researchers to construct causal network models that can generate mechanistic hypotheses about how the drug achieves its effect and identify unexpected off-target effects or novel mechanisms of action. nih.gov This systems-level understanding is critical for advancing a compound through the drug development pipeline.

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